(2-Ethyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid
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Overview
Description
(2-Ethyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl group and a methoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the halogen-metal exchange reaction followed by borylation. For example, starting with a halogenated pyridine, a Grignard reagent or an organolithium reagent can be used to introduce the boronic acid group .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound under controlled conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles/Electrophiles: For substitution reactions on the pyridine ring
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Esters/Borates: From oxidation reactions.
Substituted Pyridines: From substitution reactions
Scientific Research Applications
(2-Ethyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Ethyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)phenylboronic Acid: Similar in structure but with a phenyl ring instead of a pyridine ring.
2,6-Bis(methoxycarbonyl)pyridine-4-boronic Acid: Similar but with additional methoxycarbonyl groups.
Uniqueness
(2-Ethyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C9H12BNO4 |
---|---|
Molecular Weight |
209.01 g/mol |
IUPAC Name |
(2-ethyl-6-methoxycarbonylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO4/c1-3-7-4-6(10(13)14)5-8(11-7)9(12)15-2/h4-5,13-14H,3H2,1-2H3 |
InChI Key |
YUHCHADDKNUBMN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C(=O)OC)CC)(O)O |
Origin of Product |
United States |
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